molecular formula C11H16N2O3 B13639535 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B13639535
M. Wt: 224.26 g/mol
InChI Key: FKSRKVGJPNEZAD-UHFFFAOYSA-N
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Description

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the oxadiazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring or the cyclohexyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated or hydrogenated derivatives. Substitution reactions can result in a variety of substituted oxadiazoles.

Scientific Research Applications

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity. The cyclohexyl group may also contribute to the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid

InChI

InChI=1S/C11H16N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,15)

InChI Key

FKSRKVGJPNEZAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CCC(=O)O

Origin of Product

United States

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